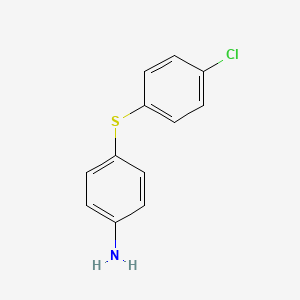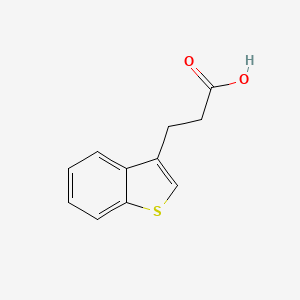
2-isopropyltetrahydro-4H-pyran-4-one
説明
2-Isopropyltetrahydro-4H-pyran-4-one is a chemical compound that belongs to the class of organic compounds known as 4H-pyran derivatives. These compounds are characterized by a six-membered ring structure containing one oxygen atom and one double bond. The isopropyl group attached to the second carbon of the tetrahydropyran ring distinguishes this specific compound from other pyran derivatives.
Synthesis Analysis
The synthesis of 2-isopropyltetrahydro-4H-pyran-4-one and its derivatives has been explored in various studies. A method for synthesizing this compound involves the transformation of ethyl cyanoacetate into ethyl (2-isopropyl-4-tetrahydro-pyranylidene)cyanoacetate, followed by a reaction with o-methoxyphenylmagnesium bromide, saponification, and reduction with LiAlH4 to yield 4-(2-aminoethyl)-2-isopropyl-4-(o-methoxy-phenyl)tetrahydropyran . Another approach includes a multicomponent synthesis involving 2-(4-isobutylphenyl)propanal, malononitrile, isobutyl acetoacetate, and a catalyst to efficiently produce a related 4H-pyran molecule .
Molecular Structure Analysis
The molecular structure of 2-isopropyltetrahydro-4H-pyran-4-one derivatives has been investigated using various spectral techniques. For instance, the structure of isobutyl 6-amino-5-cyano-4-(1-(4-isobutylphenyl)ethyl)-2-methyl-4H-pyran-3-carboxylate was elucidated using FT-IR, 1H-NMR, 13C-NMR, and HR-Mass spectra, revealing a "flattened-boat" conformation of the pyran ring . X-ray diffraction studies of a 2-amino-4H-pyran derivative showed a distorted boat conformation, indicating the influence of substituents on the ring structure .
Chemical Reactions Analysis
The reactivity of 2-isopropyltetrahydro-4H-pyran-4-one has been demonstrated through its involvement in the synthesis of azomethines. These azomethines are synthesized by reacting the amines derived from 2-isopropyltetrahydro-4H-pyran-4-one with aromatic aldehydes, which can then be reduced to the corresponding amines using NaBH4 . This indicates that the compound can participate in various chemical reactions, leading to a diverse range of products.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-isopropyltetrahydro-4H-pyran-4-one are not detailed in the provided papers, the studies do suggest that the compound's derivatives exhibit properties influenced by their molecular structure. For example, the spectroscopic characteristics of 2-amino-4H-pyran derivatives are affected by the electronic properties of substituents, which can alter the frequency and intensity of certain IR and Raman bands . Additionally, the presence of functional groups such as amino and cyano can facilitate intermolecular hydrogen bonding within the crystal structure .
科学的研究の応用
Biocatalytic Synthesis and Biological Evaluation
A biocatalytic method has been developed for constructing 2-amino-4H-pyrans, which are structurally similar to 2-isopropyltetrahydro-4H-pyran-4-one. This method involves a multi-component reaction and is eco-friendly. It provides a library of 2-amino-4H-pyrans with good yields and function group tolerance. Additionally, the antitumor activities of these compounds against various cell lines have been evaluated, showing significant potential in cancer research (Yang et al., 2020).
Eco-Friendly Multicomponent Reaction Synthesis
An efficient and environmentally benign method for synthesizing diverse functionalized 2-amino-4H-pyrans has been developed. This process uses urea as a novel organo-catalyst and is conducted at room temperature, highlighting its eco-friendly and cost-effective nature (Brahmachari & Banerjee, 2014).
Catalytic Synthesis for Diverse Applications
A meglumine-catalyzed three-component reaction has been developed for the synthesis of functionalized 2-amino-4H-pyrans. This method allows for the construction of a diversity-oriented library of 4H-pyrans, showcasing their versatility in various applications, including pharmaceuticals and materials science (Guo et al., 2013).
Interaction with DNA
The interaction of a 4H-pyran analog with DNA has been investigated, revealing insights into potential applications in molecular biology and pharmaceuticals. This study involves fluorescence quenching, UV absorption, and spectroscopy analyses, providing valuable information on how these compounds interact with genetic material (Ramana et al., 2016).
Solid State Photochemistry
Research on isocoumarins and isothiocoumarins, related to 4H-pyran compounds, has revealed their behavior in solid state irradiation. This study provides insight into their stability and reactivity under specific conditions, which is crucial for applications in photochemistry and material science (Kinder et al., 2000).
Synthesis and Structural Study
A study on the synthesis and structure of 4H-pyran derivatives, including X-ray diffraction and vibrational spectroscopy, offers detailed insights into their molecular properties. This information is essential for designing compounds with specific characteristics for various scientific applications (Bellanato et al., 1987).
作用機序
Mode of Action
The mode of action of 2-Isopropyltetrahydro-4H-pyran-4-one is currently unknown due to the lack of research on this specific compound. It’s worth noting that pyran derivatives have been reported to exhibit a wide range of biological activities, including anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, and insecticidal properties . The exact mechanisms through which these effects are achieved are likely to be diverse and depend on the specific structure and functional groups of the pyran derivative .
Biochemical Pathways
For instance, some pyran derivatives have been synthesized via a multi-component reaction approach, which is eco-friendly and provides a library of 2-amino-4H-pyrans with good yields and function group tolerance .
Pharmacokinetics
The physicochemical properties, drug-likeness based on multiple scoring schemes, and predicted admet properties of similar phytochemicals can be computed using cheminformatics tools .
Result of Action
Some pyran derivatives have shown significant potential in cancer research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability and reactivity of the compound. For instance, the storage temperature for 2-Isopropyltetrahydro-4H-pyran-4-one is typically room temperature . Additionally, it’s important to prevent the compound from entering drains due to the risk of explosion .
特性
IUPAC Name |
2-propan-2-yloxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(2)8-5-7(9)3-4-10-8/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSWIMMUXWVIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)CCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-isopropyltetrahydro-4H-pyran-4-one | |
CAS RN |
23659-45-2 | |
| Record name | 2-(propan-2-yl)oxan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)




